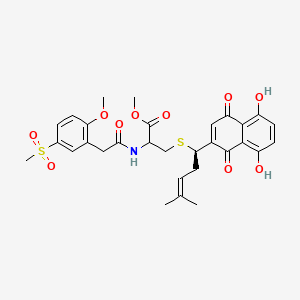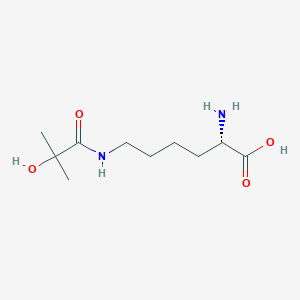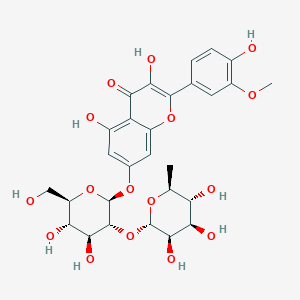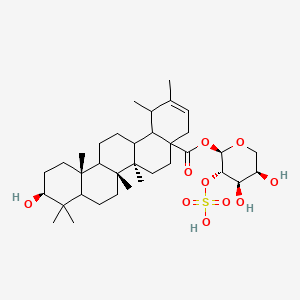
CDK2/Bcl2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CDK2/Bcl2-IN-1 is a saponin-based inhibitor of cyclin-dependent kinase 2 (CDK2) and B-cell lymphoma 2 (Bcl-2). This compound exhibits potent cytotoxic effects on cancer cells and promotes apoptosis, particularly in A549 lung cancer cells . This compound is of significant interest in cancer research due to its dual inhibitory action on CDK2 and Bcl-2, making it a promising candidate for overcoming drug resistance in certain types of cancer .
Preparation Methods
The synthesis of CDK2/Bcl2-IN-1 involves several steps, typically starting with the extraction of saponins from natural sources. The saponins are then chemically modified to enhance their inhibitory activity against CDK2 and Bcl-2. The specific synthetic routes and reaction conditions are proprietary and may vary between research groups and industrial producers . Industrial production methods focus on optimizing yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for quality control .
Chemical Reactions Analysis
CDK2/Bcl2-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the saponin backbone, potentially enhancing its inhibitory activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its solubility and bioavailability.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents.
Scientific Research Applications
CDK2/Bcl2-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of dual inhibition on cell cycle regulation and apoptosis.
Biology: Investigated for its role in modulating cell signaling pathways and its potential to overcome drug resistance in cancer cells.
Mechanism of Action
CDK2/Bcl2-IN-1 exerts its effects by inhibiting the activity of CDK2 and Bcl-2. CDK2 is a key regulator of the cell cycle, and its inhibition leads to cell cycle arrest and apoptosis. Bcl-2 is an anti-apoptotic protein that helps cancer cells evade programmed cell death. By inhibiting both CDK2 and Bcl-2, this compound effectively induces apoptosis in cancer cells, overcoming resistance mechanisms that rely on these proteins .
Comparison with Similar Compounds
CDK2/Bcl2-IN-1 is unique due to its dual inhibitory action on both CDK2 and Bcl-2. Similar compounds include:
Dinaciclib: A potent inhibitor of CDK1, CDK2, CDK5, and CDK9, used in cancer research.
Palbociclib: A selective inhibitor of CDK4 and CDK6, used in the treatment of breast cancer.
Venetoclax: A selective inhibitor of Bcl-2, used in the treatment of chronic lymphocytic leukemia.
These compounds highlight the uniqueness of this compound in targeting both CDK2 and Bcl-2, offering a broader spectrum of action against cancer cells .
Properties
Molecular Formula |
C35H56O10S |
|---|---|
Molecular Weight |
668.9 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-4,5-dihydroxy-3-sulfooxyoxan-2-yl] (1R,6aR,6bR,10S,12aR)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C35H56O10S/c1-19-10-15-35(30(39)44-29-28(45-46(40,41)42)27(38)22(36)18-43-29)17-16-33(6)21(26(35)20(19)2)8-9-24-32(5)13-12-25(37)31(3,4)23(32)11-14-34(24,33)7/h10,20-29,36-38H,8-9,11-18H2,1-7H3,(H,40,41,42)/t20-,21?,22+,23?,24?,25-,26?,27+,28-,29+,32-,33+,34+,35?/m0/s1 |
InChI Key |
VYPOUUATMSNJGR-ACICULPPSA-N |
Isomeric SMILES |
C[C@@H]1C2C3CCC4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CCC2(CC=C1C)C(=O)O[C@@H]6[C@H]([C@@H]([C@@H](CO6)O)O)OS(=O)(=O)O)C)C)(C)C)O)C |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C(=O)OC6C(C(C(CO6)O)O)OS(=O)(=O)O)C)C)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


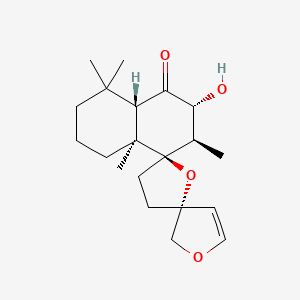
![2-{3-[(5-{[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl}-2,3-dimethyl-1H-indol-1-yl)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B12372784.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B12372796.png)
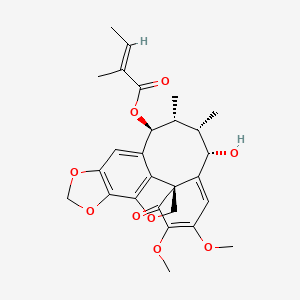
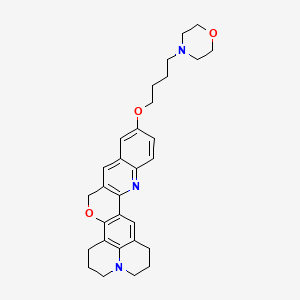

![N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine](/img/structure/B12372818.png)
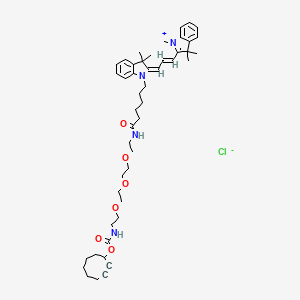
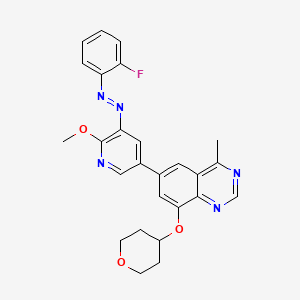
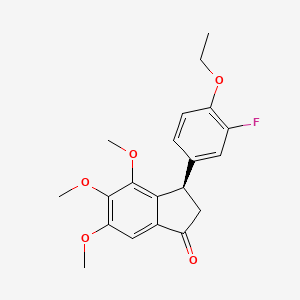
![3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid](/img/structure/B12372842.png)
